2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(4-chlorophenyl)-1-methylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2OS/c1-26-19-5-3-2-4-18(19)20(21(27)25-16-10-8-15(24)9-11-16)22(26)28-17-12-6-14(23)7-13-17/h2-13H,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRCREMGDPQOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Br)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of Indole-2-Carboxylic Acid Derivatives with Aromatic Amines
A foundational approach involves the condensation of indole-2-carboxylic acid derivatives with substituted anilines. As demonstrated in the synthesis of analogous indole-2-carboxamides, this method proceeds through activation of the carboxylic acid moiety followed by amide bond formation. For the target compound, the protocol begins with the preparation of 1-methylindole-2-carboxylic acid 23 (Scheme 1), which is subsequently activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of hydroxybenzotriazole (HOBt). The activated intermediate is then coupled with 4-chloroaniline in dimethylformamide (DMF) at room temperature, yielding N-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide as a key precursor.
The introduction of the 4-bromophenylsulfanyl group at the indole’s 2-position is achieved via nucleophilic aromatic substitution. Treatment of the precursor with 4-bromothiophenol in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the substitution, forming the target compound with moderate yields (58–65%). Optimization studies indicate that replacing NaH with potassium tert-butoxide (t-BuOK) improves reaction efficiency by reducing side reactions such as oxidation of the thiol group.
Critical Parameters
- Activation Reagents : EDCI/HOBt outperforms other coupling agents (e.g., DCC) in minimizing racemization.
- Solvent Selection : DMF enhances solubility of the aromatic amine, while THF is optimal for thiolate nucleophile generation.
- Temperature : Reactions conducted at 0–25°C prevent thermal degradation of the thiophenol.
Lithiation-Based Functionalization of the Indole Core
Direct functionalization of the indole skeleton via lithiation offers an alternative route. As reported in tetrahydrocarbazolone syntheses, lithiation of 1-methylindole at the 2-position using n-butyllithium (n-BuLi) in THF at −78°C generates a reactive intermediate. Quenching this species with bis(4-bromophenyl) disulfide introduces the sulfanyl group regioselectively (Scheme 2). Subsequent acylation with 4-chlorophenyl isocyanate in dichloromethane (DCM) furnishes the carboxamide functionality. This method achieves higher yields (72%) compared to coupling approaches but requires stringent temperature control to avoid polysubstitution.
Advantages
- Regioselectivity : Lithiation directs functionalization exclusively to the indole’s 2-position.
- Modularity : The disulfide electrophile allows incorporation of diverse arylthio groups.
Limitations
- Sensitivity : Moisture or protic impurities deactivate the lithiated species.
- Safety Concerns : Handling of n-BuLi necessitates inert atmosphere conditions.
Multi-Step Assembly via Friedel-Crafts Alkylation
A less conventional strategy involves Friedel-Crafts alkylation to construct the indole-thioether linkage. As detailed in Brønsted acid-catalyzed cascades, treatment of 4-(indol-2-yl)-4-oxobutanal derivatives with 4-bromothiophenol in hexafluoroisopropanol (HFIP) catalyzed by p-toluenesulfonic acid (p-TsOH) induces cyclization and simultaneous thioether formation. The resulting tetrahydrocarbazole intermediate is then oxidized to the aromatic indole system using manganese dioxide (MnO₂), followed by amidation with 4-chloroaniline via mixed carbonic anhydride intermediates. While this method provides access to structurally related analogs, its applicability to the target compound requires further optimization, as over-oxidation of the thioether moiety remains a challenge.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Prominent Preparation Methods
Observations
- The lithiation method offers superior yields and purity but demands specialized equipment.
- Coupling-based synthesis balances scalability and practicality for laboratory-scale production.
- Friedel-Crafts pathways, though innovative, suffer from side reactions that limit broader utility.
Optimization Strategies and Reaction Mechanisms
Enhancing Thiol Reactivity in Nucleophilic Substitutions
The substitution efficiency at the indole’s 2-position correlates with the nucleophilicity of the thiolate ion. Employing phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) in biphasic systems (water/THF) accelerates the reaction by facilitating interfacial ion exchange. Kinetic studies reveal a second-order dependence on thiophenol concentration, suggesting a concerted mechanism where deprotonation and substitution occur synchronously.
Mitigating Oxidative Byproduct Formation
Exposure of thiophenols to aerial oxygen during reactions generates disulfide byproducts, which compete with the desired substitution. Sparging the reaction mixture with nitrogen or argon reduces oxidation, while adding reducing agents like tris(2-carboxyethyl)phosphane (TCEP) at catalytic concentrations (1–2 mol%) suppresses disulfide formation without interfering with the primary pathway.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the bromine or chlorine atoms can result in the formation of various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research shows that indole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against HepG2 cancer cells, indicating strong inhibitory effects compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Comparison
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Doxorubicin | 24.7 ± 3.2 | HepG2 |
| Compound A | 6.1 ± 1.9 | HepG2 |
| Compound B | 7.9 ± 1.9 | HepG2 |
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological properties. A related indole derivative containing selenium was shown to reverse depressive-like behaviors in mice subjected to acute stress, suggesting that compounds with similar structures may possess antidepressant qualities through modulation of oxidative stress and inflammation pathways .
Case Study: Neuropharmacological Assessment
In a controlled study, mice treated with a related indole compound exhibited significant improvements in behavioral tests following stress induction. The administration of the compound at doses of 1 and 10 mg/kg resulted in notable reductions in markers of neuroinflammation and oxidative stress.
Synthesis Methodologies
Synthesis pathways for compounds similar to 2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide have been explored extensively. The methodologies typically involve multi-step reactions that incorporate various functional groups through condensation reactions, nucleophilic substitutions, and cyclization processes.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Nucleophilic substitution | Bromobenzene, chlorobenzene |
| Step 2 | Condensation | Indole derivatives |
| Step 3 | Cyclization | Acid/base catalysts |
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide (CAS 478049-60-4)
- Molecular Formula : C22H16ClFN2OS
- Molar Mass : 410.90 g/mol
- Structural Differences : The bromine atom in the target compound is replaced by fluorine at the para position of the phenylsulfanyl group.
- Molecular Weight: The lower molar mass (410.90 vs. 502.85 g/mol) could enhance solubility in polar solvents.
2-(Benzylsulfanyl)-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide
- Molecular Formula : C23H19ClN2OS
- Molar Mass : 406.93 g/mol
- Structural Differences : The bromophenylsulfanyl group is replaced by a benzylsulfanyl moiety.
- Implications :
- Lipophilicity : The benzyl group increases hydrophobicity, likely elevating logP values compared to halogenated analogs.
- Steric Effects : The bulkier benzyl substituent may hinder molecular packing, affecting crystallinity or membrane permeability.
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3 in )
Table 1: Comparative Analysis of Structural Analogs
Research Findings and Implications
Structural and Electronic Properties
Crystallographic Insights
- Interactions: In related indole derivatives (e.g., 2-(4-fluorophenyl)-3-methyl-1H-indole), non-classical N–H···π interactions dominate crystal packing . This suggests that the target compound’s indole N–H may similarly interact with adjacent aromatic systems rather than forming conventional hydrogen bonds.
Biological Activity
The compound 2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of bromine and chlorine atoms, along with a sulfonyl group, suggests potential reactivity and biological activity. The indole structure is known for its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogenic isolates .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 5a | 0.25 | Bactericidal |
| 10 | 0.30 | Bactericidal |
These findings suggest that the compound may possess similar antimicrobial properties, potentially acting synergistically with existing antibiotics like Ciprofloxacin .
Anticancer Activity
The compound’s structure allows for interactions with various biological targets, making it a candidate for anticancer activity. Indole derivatives are known to modulate cell signaling pathways involved in cancer progression. In particular, studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .
Case Study:
A study on related indole derivatives revealed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics .
Anti-inflammatory Effects
Indole compounds have also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The compound may reduce levels of TNF-alpha and IL-6 in inflammatory models, suggesting its potential use in treating inflammatory diseases .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial survival and proliferation.
- Disruption of Cell Membrane Integrity: By interacting with bacterial cell membranes, the compound may compromise their integrity, leading to cell lysis.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide?
The synthesis typically involves multi-step processes, including:
- Sulfanyl group introduction : Nucleophilic substitution using thiols (e.g., 4-bromobenzenethiol) under basic conditions.
- Indole core assembly : Fischer indole synthesis or palladium-catalyzed cross-coupling for functionalization at the 3-position.
- Carboxamide formation : Coupling of the indole-3-carboxylic acid intermediate with 4-chloroaniline using carbodiimide reagents (e.g., EDC/HOBt). Critical parameters include temperature control (e.g., 0–5°C for azo coupling), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Spectroscopy :
- 1H/13C NMR : Key signals include the indole NH (δ ~10.5 ppm, absent if methylated), aromatic protons (δ 6.8–8.2 ppm), and carboxamide carbonyl (δ ~165 ppm).
- HRMS : Expected molecular ion [M+H]+ at m/z 485.97 (C22H17BrClN2OS).
- Elemental analysis : Tolerance ≤0.4% for C, H, N .
Q. What preliminary biological assays are recommended for this compound?
- Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM.
- Enzyme inhibition : Testing against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) using fluorogenic substrates.
- Solubility assessment : Measure in PBS/DMSO mixtures to guide in vivo dosing .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data collection : Use single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane).
- Refinement : SHELXL for small-molecule refinement; monitor R1 (<5%) and wR2 (<15%).
- Key metrics : Bond lengths (C–S: ~1.78 Å, C–Br: ~1.90 Å) and torsional angles (indole vs. sulfanyl plane: 70–85°) .
Q. What strategies address contradictory bioactivity data across studies?
- Dose-response curves : Replicate assays at logarithmic concentrations (0.1–100 µM).
- Off-target profiling : Use proteome-wide platforms (e.g., KinomeScan) to identify non-specific interactions.
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
Q. How does structural modification at the indole N-methyl position affect target binding?
- Analog synthesis : Replace methyl with ethyl, allyl, or benzyl groups.
- Binding assays : Compare IC50 values in receptor-binding studies (e.g., GPCRs).
- Computational modeling : Docking simulations (AutoDock Vina) to map steric clashes or hydrogen-bonding changes .
Comparative Analysis
Q. How does this compound compare to structurally related indole derivatives?
Methodological Challenges
Q. What are the limitations in scaling up synthesis for in vivo studies?
- Low yields : Optimize Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, 80°C) to >75% yield.
- Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water).
- Byproduct formation : Monitor via LC-MS and adjust stoichiometry (e.g., 1.2 eq. 4-chloroaniline) .
Data Contradictions
Q. Why do solubility values vary across studies?
- Solvent systems : DMSO (high solubility) vs. PBS (low solubility).
- pH dependence : Carboxamide protonation (pKa ~3.5) enhances solubility in acidic buffers.
- Aggregation : Dynamic light scattering (DLS) to detect nanoaggregates at >50 µM .
Ethical and Safety Considerations
- Handling : Use fume hoods for bromine/chlorine-containing intermediates.
- Waste disposal : Neutralize thiol byproducts with NaOCl before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
